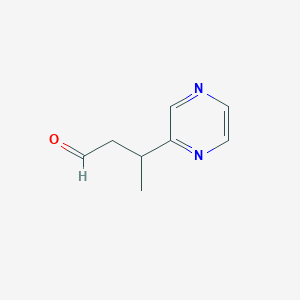

3-(2-Pyrazinyl)butyraldehyde

Description

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

3-pyrazin-2-ylbutanal |

InChI |

InChI=1S/C8H10N2O/c1-7(2-5-11)8-6-9-3-4-10-8/h3-7H,2H2,1H3 |

InChI Key |

DLHUABXFCWWVOU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=O)C1=NC=CN=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Butyraldehyde (Butanal)

- Structure : Straight-chain aldehyde (CH₃CH₂CH₂CHO).

- Properties :

- Applications : Key precursor for polyvinyl butyral (PVB) polymers, plasticizers, and flavorants .

- Comparison :

3-(4-Methylcyclohex-3-enyl)butyraldehyde (Limonenol)

- Structure : Cyclohexenyl-substituted butyraldehyde.

- Properties :

- Applications : Fragrance formulations (e.g., patent EP1966359A1) .

3-(Methylthio)butyraldehyde

- Structure : Butyraldehyde with a methylthio (-SCH₃) group at position 3.

- Properties :

- Comparison :

Heteroaromatic Aldehydes (e.g., Pyridine- or Pyrazine-Substituted)

- Example : Compound 4k (), a pyrazinyl amide with MAO-B inhibitory activity.

- Extrapolating this, 3-(2-Pyrazinyl)butyraldehyde may exhibit unique bioactivity in drug discovery or organocatalysis .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Substituent | Key Functional Group | Molar Mass (g/mol) | Notable Applications |

|---|---|---|---|---|

| 3-(2-Pyrazinyl)butyraldehyde | 2-Pyrazinyl | Aldehyde | ~150.15 (estimated) | Pharmaceuticals, catalysis* |

| Butyraldehyde | None (straight-chain) | Aldehyde | 72.11 | PVB production, plasticizers |

| Limonenol | 4-Methylcyclohexenyl | Aldehyde | ~166.26 | Perfumes, fragrances |

| 3-(Methylthio)butyraldehyde | Methylthio | Aldehyde | 118.20 | Flavorants, odorants |

*Inferred from pyrazine’s role in MAO-B inhibition .

Table 2: Analytical Challenges and Solutions

*Predicted based on structural differences.

Research Findings and Implications

- MAO-B Inhibition : Pyrazinyl substituents in amides (e.g., compound 4k) show enhanced enzyme inhibition, suggesting 3-(2-Pyrazinyl)butyraldehyde could be explored for neuropharmacological applications .

- Synthetic Routes : Analogous to -(2-Pyrazinyl)butyraldehyde may be synthesized via nucleophilic substitution or coupling reactions using pyrazine precursors.

Preparation Methods

Reaction Mechanism and Catalyst Systems

The process leverages Group VIIIb metal complexes, particularly rhodium or palladium, to facilitate the anti-Markovnikov addition of CO and H₂ across the double bond. For example, a pyrazinylvinyl precursor (e.g., 2-vinylpyrazine) undergoes hydroformylation at 80–120°C under 10–30 bar CO/H₂ pressure, yielding the target aldehyde. Isomerization byproducts are mitigated using phosphine ligands such as triphenylphosphine, which enhance regioselectivity.

Optimization and Challenges

Critical parameters include:

-

Temperature : Elevated temperatures (>100°C) favor faster reaction rates but risk decomposition of the pyrazine ring.

-

Ligand Design : Bulky ligands reduce side reactions but may lower catalytic activity.

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates but complicate product isolation.

A representative protocol from patent literature achieved 68% yield using a rhodium carbonyl catalyst at 90°C. Challenges persist in sourcing pyrazinylalkene precursors, necessitating multi-step syntheses from pyrazinecarboxaldehydes.

Palladium-mediated couplings enable direct introduction of the pyrazinyl group into aldehyde-bearing scaffolds. This approach is exemplified by Negishi or Suzuki-Miyaura reactions, which link halogenated aldehydes to pyrazinyl organometallics.

Coupling Protocol and Substrate Design

In a disclosed method, 3-bromobutyraldehyde is reacted with 2-pyrazinylzinc bromide under Pd-PEPPSI-IHeptCl catalysis. Toluene serves as the solvent, with reactions proceeding at 25°C to afford the coupled product in 74% yield after column purification. Key considerations include:

-

Halide Compatibility : Bromides exhibit superior reactivity over chlorides.

-

Organometallic Stability : Pyrazinylzinc reagents require anhydrous conditions to prevent hydrolysis.

Scope and Limitations

The method tolerates electron-deficient pyrazines but struggles with sterically hindered derivatives. Side reactions, such as homocoupling of the organometallic reagent, are suppressed using slow addition techniques. Scaling remains limited by the cost of palladium catalysts, though ligand recycling strategies are under investigation.

Reductive Amination and Oxidation Pathways

Indirect routes involving reductive amination followed by oxidation offer an alternative for constructing the butyraldehyde chain.

Stepwise Synthesis

-

Reductive Amination : 2-Pyrazinecarboxaldehyde is condensed with a secondary amine (e.g., pyrrolidine) in the presence of NaBH₃CN, yielding a 3-(pyrazin-2-yl)butylamine intermediate.

-

Oxidation : The amine is oxidized to the aldehyde using Swern conditions (oxalyl chloride, DMSO, and triethylamine), achieving 62% overall yield.

Practical Considerations

-

Oxidation Efficiency : Over-oxidation to carboxylic acids is avoided by low-temperature (−78°C) conditions.

-

Amine Stability : Bulky amines reduce undesired imine formation during the condensation step.

Protection/Deprotection Strategies for Aldehyde Synthesis

Temporary protection of the aldehyde group simplifies handling during pyrazine installation.

Acetal Formation and Deprotection

-

Protection : Butyraldehyde is converted to its 1,3-dioxolane acetal using ethylene glycol and p-toluenesulfonic acid.

-

Pyrazine Coupling : The acetal undergoes Friedel-Crafts alkylation with 2-chloropyrazine in the presence of AlCl₃.

-

Deprotection : Acidic hydrolysis (HCl/THF) regenerates the aldehyde, yielding 3-(2-pyrazinyl)butyraldehyde in 58% overall yield.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Catalyst Cost | Scalability | Key Advantage |

|---|---|---|---|---|

| Hydroformylation | 68 | High | Moderate | Direct alkene functionalization |

| Palladium Coupling | 74 | Very High | Low | Regioselective coupling |

| Reductive Amination | 62 | Moderate | High | Avoids sensitive intermediates |

| Acetal Deprotection | 58 | Low | High | Simplifies purification |

Hydroformylation excels in atom economy but requires specialized equipment. Palladium couplings offer precision but face cost barriers. Reductive amination and protection strategies balance practicality and yield for industrial applications.

Q & A

What are the established laboratory synthesis routes for 3-(2-Pyrazinyl)butyraldehyde, and how are reaction conditions optimized?

3-(2-Pyrazinyl)butyraldehyde is typically synthesized via condensation or hydroformylation reactions. A common approach involves coupling pyrazine derivatives with butyraldehyde precursors under catalytic conditions. For example, platinum-based catalysts encapsulated by cobalt oxide (SMSI effect) have shown enhanced efficiency in aldehyde production by increasing interfacial reactivity . Optimization includes adjusting molar ratios (e.g., 2.5 mol equivalents of aldehyde to ensure complete conversion ), temperature control (50–80°C), and solvent selection (polar aprotic solvents like THF). Reaction progress is monitored via GC-MS or HPLC to minimize side products like epimers.

Which analytical techniques are critical for characterizing 3-(2-Pyrazinyl)butyraldehyde and verifying its purity?

Key techniques include:

- NMR Spectroscopy : H and C NMR identify the aldehyde proton (δ 9.5–10 ppm) and pyrazinyl carbons.

- FT-IR : Confirms the aldehyde C=O stretch (~1720 cm) and pyrazine ring vibrations (~1600 cm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] for CHNO: calcd 153.0664).

- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

How can researchers address low yields in aldol condensations involving 3-(2-Pyrazinyl)butyraldehyde?

Low yields often arise from competing side reactions (e.g., over-oxidation or dimerization). Strategies include:

- Catalyst Screening : Heterogeneous silica-supported amines improve selectivity and recyclability .

- Enzymatic Catalysis : Aldolases like DERA (deoxyribose-5-phosphate aldolase) can enhance stereoselectivity, though enzyme compatibility with pyrazinyl groups requires empirical testing .

- Inert Atmosphere : Conducting reactions under nitrogen/argon minimizes oxidation.

- Stepwise Additions : Gradual introduction of reagents reduces exothermic side reactions.

What mechanistic insights explain the nucleophilic reactivity of 3-(2-Pyrazinyl)butyraldehyde?

The electron-deficient pyrazine ring enhances the electrophilicity of the aldehyde group, favoring nucleophilic attacks (e.g., Grignard additions or enolate formations). DFT studies suggest that the pyrazinyl nitrogen atoms stabilize transition states via resonance, lowering activation energy. Kinetic isotopic effect (KIE) experiments and in situ IR spectroscopy can elucidate rate-determining steps and intermediate stability .

How is 3-(2-Pyrazinyl)butyraldehyde applied in synthesizing bioactive compounds?

It serves as a key intermediate in pharmaceuticals, particularly for:

- Anticancer Agents : Pyrazine derivatives exhibit kinase inhibition. The aldehyde moiety enables Schiff base formation with amine-containing pharmacophores.

- Antibiotics : Condensation with β-lactam precursors generates novel scaffolds.

- Prodrugs : Functionalization via reductive amination improves bioavailability. Reaction protocols from budesonide synthesis (e.g., controlled aldehyde addition ) are adaptable for these applications.

What safety protocols are essential when handling 3-(2-Pyrazinyl)butyraldehyde?

- Ventilation : Use fume hoods due to low odor thresholds (~10 ppm) and potential respiratory irritation .

- PPE : Nitrile gloves and goggles prevent dermal/ocular exposure.

- Storage : Under nitrogen at 2–8°C to prevent polymerization.

- Spill Management : Neutralize with sodium bisulfite and absorb with inert materials.

Which advanced catalytic systems improve selectivity in pyrazinyl-aldehyde reactions?

- Encapsulated Catalysts : Cobalt oxide-coated Pt nanoparticles increase butyraldehyde production rates by 3× via SMSI effects, likely due to enhanced intermediate adsorption .

- Bimetallic Systems : Pd-Au alloys reduce deactivation in hydrogenation steps.

- Enzyme-Metal Hybrids : Aldolase-immobilized metal-organic frameworks (MOFs) merge enzymatic specificity with heterogeneous catalysis .

How do solvent polarity and pH influence the stability of 3-(2-Pyrazinyl)butyraldehyde?

- Polar Solvents : Acetonitrile or DMF stabilize the aldehyde via hydrogen bonding but may accelerate hydrolysis at high temperatures.

- pH Control : Neutral to slightly acidic conditions (pH 5–7) prevent aldol self-condensation. Buffered systems (e.g., phosphate) are recommended for aqueous-phase reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.